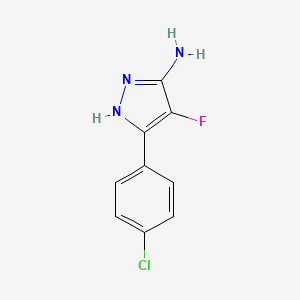

3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine

Description

BenchChem offers high-quality 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFN3/c10-6-3-1-5(2-4-6)8-7(11)9(12)14-13-8/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGGUPMSYHHJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=NN2)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to modulate pharmacological activity have cemented its status as a "privileged scaffold." This technical guide provides a comprehensive exploration of the discovery and synthesis of novel pyrazole amines, a class of compounds that continues to yield significant therapeutic breakthroughs. We will delve into the strategic considerations behind synthetic route selection, from classical condensation reactions to modern catalytic methodologies. Detailed protocols, mechanistic insights, and data-driven analyses will equip researchers with the knowledge to navigate the complexities of pyrazole amine chemistry and accelerate the development of next-generation therapeutics. The functionalization of the pyrazole nucleus with amino substituents has proven to be a fruitful strategy, leading to a diverse array of pharmacologically active compounds.

The Strategic Importance of Pyrazole Amines in Drug Discovery

The ubiquity of the pyrazole core in clinically successful drugs underscores its importance. From anti-inflammatory agents to anticancer therapies, pyrazole-containing molecules have demonstrated a broad spectrum of biological activities. The inclusion of an amine functionality further enhances the drug-like properties of the pyrazole scaffold by providing a key site for hydrogen bonding interactions with biological targets, improving solubility, and offering a versatile handle for further chemical modification.

Several well-established drugs feature the pyrazole scaffold, highlighting its therapeutic relevance. The diverse pharmacological profiles of aminopyrazole derivatives, including their roles as kinase inhibitors, antibacterial agents, and anti-inflammatory molecules, continue to drive research in this area. For instance, 4-aminopyrazole derivatives are key components in several cyclin-dependent kinase (CDK) inhibitors currently in clinical trials.

Key Attributes of the Pyrazole Amine Scaffold:

-

Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic or heteroaromatic systems, offering a means to fine-tune physicochemical properties and improve metabolic stability.

-

Tunable Electronics: The two nitrogen atoms in the pyrazole ring influence its electronic properties, allowing for modulation of pKa and hydrogen bonding capacity.

-

Structural Rigidity: The planar and rigid nature of the pyrazole core provides a well-defined orientation for substituents, facilitating optimal interactions with target proteins.

-

Synthetic Accessibility: A wide array of synthetic methods are available for the construction and functionalization of the pyrazole ring, enabling the creation of diverse chemical libraries.

Synthetic Strategies for Pyrazole Amine Construction: A Mechanistic Perspective

The synthesis of pyrazole amines can be broadly categorized into two main approaches: construction of the pyrazole ring with a pre-installed amino group or its precursor, and post-synthetic functionalization of a pre-formed pyrazole core. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the overall efficiency of the synthetic sequence.

Foundational Synthesis: The Knorr Pyrazole Synthesis and its Variants

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the preparation of pyrazole derivatives. This classical method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

Experimental Protocol: Knorr Pyrazole Synthesis

-

Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the hydrazine derivative (1.0-1.2 eq).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. Acid or base catalysis can be employed to accelerate the reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

The regioselectivity of the Knorr synthesis can be a concern when using unsymmetrical β-dicarbonyl compounds and substituted hydrazines, often leading to a mixture of isomers. However, careful control of reaction conditions and the electronic nature of the substituents can favor the formation of a single regioisomer.

Logical Flow of the Knorr Pyrazole Synthesis

Caption: The Knorr pyrazole synthesis proceeds via hydrazone formation, cyclization, and dehydration.

Modern Approaches to Pyrazole Amine Synthesis

While the Knorr synthesis is robust, modern organic chemistry has ushered in a new era of more efficient and versatile methods for constructing pyrazole amines. These approaches often offer improved regioselectivity, milder reaction conditions, and broader substrate scope.

[3+2] Cycloaddition reactions provide a powerful and atom-economical route to pyrazole derivatives. For instance, the reaction of alkynes with diazo compounds or other 1,3-dipoles can directly generate the pyrazole ring. Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is another modern approach that offers a broad range of pyrazole derivatives.

One-pot multicomponent reactions have gained significant traction in medicinal chemistry due to their efficiency and ability to generate molecular complexity in a single step. Syntheses of pyrazoles from in situ generated 1,3-diketones (from ketones and acid chlorides) followed by the addition of hydrazine exemplify this approach, allowing for rapid access to diverse pyrazole libraries.

The reaction of α,β-unsaturated nitriles with hydrazines is a widely utilized and efficient method for the synthesis of 3(5)-aminopyrazoles. This reaction is a cornerstone for accessing this important class of compounds.

Experimental Protocol: Synthesis of 3(5)-Aminopyrazoles from α,β-Unsaturated Nitriles

-

Reactant Preparation: Dissolve the α,β-unsaturated nitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq) to the solution. The reaction can be performed at room temperature or with heating.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Workflow for the Synthesis of 3(5)-Aminopyrazoles

Caption: A typical workflow for the synthesis of 3(5)-aminopyrazoles.

Post-Synthetic Functionalization

In many cases, it is more strategic to introduce the amine functionality onto a pre-existing pyrazole core. This approach is particularly useful for accessing diversely substituted aminopyrazoles that may be difficult to obtain through de novo ring synthesis.

A common method for introducing an amino group is through the reduction of a nitro-substituted pyrazole. Various reducing agents, such as tin(II) chloride, catalytic hydrogenation (e.g., H₂/Pd-C), or sodium dithionite, can be employed for this transformation. The choice of reducing agent depends on the presence of other functional groups in the molecule.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of N-aryl and N-alkyl aminopyrazoles. These methods allow for the direct coupling of pyrazoles with a wide range of amines under relatively mild conditions.

Characterization and Analysis of Novel Pyrazole Amines

The unambiguous characterization of newly synthesized pyrazole amines is crucial for establishing their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Technique | Information Obtained | Key Considerations |

| ¹H and ¹³C NMR Spectroscopy | Provides detailed information about the chemical environment of protons and carbon atoms, confirming the connectivity and substitution pattern of the pyrazole ring and its substituents. | The tautomerism of N-unsubstituted pyrazoles can lead to broadened signals or the presence of multiple species in solution. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure elucidation. | High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as N-H stretches for the amine and pyrazole ring, and C=N and C=C stretches of the aromatic core. | |

| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state, confirming stereochemistry and intermolecular interactions. | Obtaining single crystals suitable for X-ray diffraction can be challenging. |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N) in the compound, providing evidence of its purity. |

Case Study: Synthesis of a Potent Kinase Inhibitor Precursor

To illustrate the practical application of the synthetic strategies discussed, let's consider the synthesis of a hypothetical 4-amino-1-aryl-3,5-disubstituted pyrazole, a common scaffold for kinase inhibitors.

The synthesis could commence with a Knorr cyclocondensation between a 1,3-diketone and an arylhydrazine to form the 1-aryl-3,5-disubstituted pyrazole core. Subsequent nitration at the C4 position, followed by reduction of the nitro group, would yield the desired 4-aminopyrazole.

Synthetic Pathway to a Kinase Inhibitor Precursor

Caption: A plausible synthetic route to a 4-aminopyrazole kinase inhibitor precursor.

Future Directions and Emerging Trends

The field of pyrazole amine synthesis is continuously evolving, driven by the need for more efficient, sustainable, and diversity-oriented synthetic methods. Key areas of future development include:

-

Photoredox Catalysis: The use of visible light to promote novel bond formations and cyclization reactions offers a green and powerful tool for pyrazole synthesis.

-

Flow Chemistry: Continuous flow technologies can enable safer, more scalable, and highly controlled synthesis of pyrazole amines, particularly for reactions involving hazardous reagents or intermediates.

-

Biocatalysis: The use of enzymes to catalyze specific steps in pyrazole synthesis can offer unparalleled selectivity and environmental benefits.

-

Computational Chemistry: In silico modeling and prediction of reaction outcomes will play an increasingly important role in guiding synthetic efforts and accelerating the discovery of novel pyrazole amines.

Conclusion

Pyrazole amines represent a truly privileged scaffold in drug discovery, with a rich history and a vibrant future. A deep understanding of the diverse synthetic methodologies available, from the foundational Knorr synthesis to modern catalytic approaches, is essential for any researcher seeking to harness the full potential of this remarkable heterocyclic system. By combining rational design with innovative synthetic strategies, the scientific community is well-positioned to continue unlocking new therapeutic opportunities based on the versatile pyrazole amine core.

References

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Gomtsyan, A. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10985–10994. [Link]

- Li, Y., et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6599. [Link]

-

Ben-Harb, S., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(23), 8295. [Link]

- Al-Zahrani, F. A. M. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250.

-

Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

-

Kumar, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 15(3), 343. [Link]

-

Asif, M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(5), 1567. [Link]

- Radi, S., et al. (2023).

-

Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]

- El-Malah, A. A., et al. (2025). Review on Synthesis of pyrazole and pyrazolines.

- Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 47(3), 627–642.

- Pop, R., et al. (2024).

- Zhang, Y., et al. (2025).

- Kumar, A., et al. (2022).

- Tseng, S.-L., et al. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry, 51(17), 5397–5412.

- Heller, S. T., & Natarajan, S. R. (2006). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Organic Letters, 8(13), 2675–2678.

- Google Patents. (2019).

- Fichez, J., Busca, P., & Prestat, G. (n.d.).

- Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

-

YouTube. (2019, January 19). synthesis of pyrazoles. [Link]

- Lange, J. H. M., et al. (2005). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry, 3(21), 3849–3855.

- International Journal of Pharmaceutical and Biological Science Archive. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.

- Zara, S., et al. (2022).

- International Journal of Pharmaceutical Sciences Review and Research. (2020).

- Tseng, S.-L., et al. (2025). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Therapeutic Targets of Chlorophenyl Pyrazole Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chlorophenyl pyrazole amine scaffold represents a privileged chemical structure in medicinal chemistry, underpinning a diverse array of bioactive molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the known and emerging therapeutic targets of this versatile compound class. By delving into the structural nuances and mechanistic underpinnings of their interactions with various biological targets, we aim to equip researchers and drug development professionals with the critical insights necessary to navigate the complexities of harnessing chlorophenyl pyrazole amines for novel therapeutic interventions. This document will traverse key target classes, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory and metabolic pathways, supported by detailed experimental protocols and illustrative signaling pathway diagrams to facilitate a comprehensive understanding.

Introduction: The Chemical Versatility and Therapeutic Promise of Chlorophenyl Pyrazole Amines

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many clinically approved drugs.[1][2][3][4][5][6] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal scaffold for designing potent and selective modulators of biological targets.[4][7] The incorporation of a chlorophenyl group and an amine functionality further enhances the chemical diversity and therapeutic applicability of this core structure.[8][9][10][11] The chlorophenyl moiety can influence pharmacokinetic properties and provide crucial hydrophobic interactions within target binding sites, while the amine group serves as a key hydrogen bond donor or acceptor, or as a point for further chemical modification.[8][10]

This guide will systematically explore the landscape of therapeutic targets for chlorophenyl pyrazole amines, moving from well-established examples to novel and promising areas of investigation. We will dissect the molecular mechanisms of action and provide practical, field-proven experimental workflows for target identification and validation.

Key Therapeutic Target Classes and Mechanisms of Action

The biological activity of chlorophenyl pyrazole amines is broad, with compounds from this class demonstrating efficacy in oncology, inflammation, metabolic disorders, and neuroscience.[1][2][3][4][5][6][8] This diverse activity stems from their ability to interact with a range of protein targets.

Cyclooxygenase (COX) Enzymes: The Anti-inflammatory Axis

A prominent example of a chlorophenyl pyrazole amine-containing drug is Celecoxib , a selective inhibitor of cyclooxygenase-2 (COX-2).[12][13][14][15] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[12][13] The selectivity of Celecoxib for COX-2 over the constitutively expressed COX-1 isoform is attributed to the presence of a sulfonamide group that binds to a specific hydrophilic side pocket in the COX-2 active site.[1][12]

Mechanism of Action: Celecoxib binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[12][13][15] This selective inhibition leads to a reduction in inflammation and pain with a lower incidence of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12]

Cannabinoid Receptor 1 (CB1): Modulating Metabolic and Neurological Pathways

Rimonabant , a 1,5-diarylpyrazole, is a notable example of a chlorophenyl pyrazole amine derivative that acts as an antagonist or inverse agonist of the cannabinoid receptor 1 (CB1).[16][17][18][19][20] The CB1 receptor is a GPCR primarily expressed in the brain and peripheral tissues, and it plays a crucial role in regulating appetite, energy metabolism, and mood.[16][19]

Mechanism of Action: Rimonabant blocks the signaling of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, at the CB1 receptor.[19] This blockade in the hypothalamus leads to a decrease in appetite, while its action in adipose tissue can improve glucose and lipid metabolism.[19] Although effective for weight loss, the psychiatric side effects associated with central CB1 receptor blockade led to its withdrawal from the market.[18][20]

Metabotropic Glutamate Receptor 5 (mGluR5): A Target for Neurological and Psychiatric Disorders

3-Chloro-4-fluoro-N-(4-((2-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-5-yl)oxy)phenyl)picolinamide (CDPPB) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[21][22][23][24][25] mGluR5 is a GPCR that modulates excitatory synaptic transmission in the brain and is implicated in various neurological and psychiatric conditions.

Mechanism of Action: As a PAM, CDPPB does not activate mGluR5 directly but enhances the receptor's response to its endogenous ligand, glutamate.[21][23] This potentiation of mGluR5 signaling has shown promise in preclinical models for improving cognitive function and treating conditions like schizophrenia and depression.[21][23][25]

Protein Kinases: Targeting Oncogenic Signaling

Recent research has highlighted the potential of chlorophenyl pyrazole amines as potent kinase inhibitors for cancer therapy.[8] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8]

A study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles identified a compound, 4j , that exhibited inhibitory activity against AKT2/PKBβ , a serine/threonine kinase that is a key component of the PI3K/AKT signaling pathway.[8] This pathway is frequently hyperactivated in various cancers, including glioma, and is a critical regulator of cell growth, proliferation, and survival.[8]

Mechanism of Action: Compound 4j was found to inhibit the kinase activity of AKT2/PKBβ in the low micromolar range.[8] By inhibiting AKT2, this compound can disrupt the downstream signaling cascade, leading to apoptosis in cancer cells.[8] The study demonstrated the anti-glioma potency of this compound in both 2D and 3D cell culture models.[8]

Experimental Workflows for Target Identification and Validation

The identification and validation of therapeutic targets for novel chlorophenyl pyrazole amines require a systematic and multi-faceted approach. The following workflows outline key experimental strategies.

Workflow for Target Identification

Caption: Workflow for Therapeutic Target Identification.

Detailed Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Example: AKT2/PKBβ)

1. Reagents and Materials:

- Recombinant human AKT2/PKBβ enzyme (e.g., from SignalChem)

- Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

- ATP (10 mM stock)

- Substrate peptide (e.g., Crosstide, 1 mg/mL)

- Chlorophenyl pyrazole amine compound stock solution (in DMSO)

- ADP-Glo™ Kinase Assay Kit (Promega)

- 384-well white assay plates

2. Procedure:

- Prepare serial dilutions of the chlorophenyl pyrazole amine compound in kinase buffer.

- Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include a no-compound control (DMSO vehicle) and a no-enzyme control.

- Add 2.5 µL of a solution containing the AKT2 enzyme and the substrate peptide in kinase buffer to each well.

- Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

- Incubate the plate at 30°C for 60 minutes.

- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

- Measure luminescence using a plate reader.

- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Target Engagement using Western Blot

1. Reagents and Materials:

- Glioma cell line (e.g., U87-MG)

- Cell culture medium (e.g., DMEM with 10% FBS)

- Chlorophenyl pyrazole amine compound

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-β-actin)

- HRP-conjugated secondary antibody

- Chemiluminescent substrate

- SDS-PAGE gels and Western blot apparatus

2. Procedure:

- Seed U87-MG cells in 6-well plates and allow them to adhere overnight.

- Treat the cells with varying concentrations of the chlorophenyl pyrazole amine compound for a specified time (e.g., 2, 6, 24 hours). Include a DMSO vehicle control.

- Wash the cells with ice-cold PBS and lyse them in lysis buffer.

- Determine the protein concentration of the lysates using a BCA assay.

- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detect the signal using a chemiluminescent substrate and an imaging system.

- Strip the membrane and re-probe with antibodies against total AKT and a loading control (e.g., β-actin) to ensure equal protein loading.

- Quantify the band intensities to determine the effect of the compound on AKT phosphorylation.

Signaling Pathway Visualization

The following diagram illustrates the PI3K/AKT signaling pathway and the inhibitory effect of a chlorophenyl pyrazole amine targeting AKT2.

Caption: PI3K/AKT Signaling Pathway Inhibition.

Data Summary and Future Directions

The therapeutic potential of chlorophenyl pyrazole amines is underscored by the diversity of their molecular targets. The table below summarizes the key targets and the corresponding activities of representative compounds.

| Compound Class/Example | Therapeutic Target | Biological Activity | Key Quantitative Data |

| Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic | COX-2 IC50: ~40 nM |

| Rimonabant | Cannabinoid Receptor 1 (CB1) | Appetite Suppression, Metabolic Regulation | CB1 Ki: ~1.96 nM |

| CDPPB | mGluR5 (PAM) | Neuromodulation, Cognitive Enhancement | EC50 for potentiation: ~260 nM |

| Pyrano[2,3-c]pyrazole (4j) | AKT2/PKBβ | Anti-cancer (Glioma) | AKT2 IC50: low micromolar |

| Various Derivatives | Multiple Kinases, GPCRs, Enzymes | Anticancer, Antimicrobial, Antiviral | Varies with compound and target |

The continued exploration of the chemical space around the chlorophenyl pyrazole amine scaffold holds immense promise for the discovery of novel therapeutics. Future research efforts should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds for their respective targets.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To ensure that promising compounds have desirable drug-like properties.

-

Exploration of Novel Targets: Utilizing unbiased screening approaches to identify new biological targets and therapeutic applications for this versatile scaffold.

-

Development of Covalent Inhibitors: Designing compounds that can form a covalent bond with their target, potentially leading to increased potency and duration of action.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of chlorophenyl pyrazole amines for the benefit of patients worldwide.

References

-

Kumar, L., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances, 12(34), 22005-22014. [Link]

-

Bansal, R. K., & Kumar, A. (2018). Current status of pyrazole and its biological activities. Journal of the Serbian Chemical Society, 83(1), 1-28. [Link]

-

Li, Z., et al. (2023). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry, 88(5), 2933-2943. [Link]

-

El-Sayed, N. N. E., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(4), 30. [Link]

-

Cirri, D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

-

Ben-Harb, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6542. [Link]

- Patel, K. (2021). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.

-

Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. [Link]

-

CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. CAS. Retrieved January 26, 2026, from [Link]

-

Bruno, A., & Tacconelli, S. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

-

Fowler, S. W., et al. (2014). Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory. Behavioural Brain Research, 262, 1-8. [Link]

-

Gelfand, E. V., & Cannon, C. P. (2006). Rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Vascular Health and Risk Management, 2(2), 117-124. [Link]

-

News-Medical.Net. (2018, August 23). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

-

Kumar, S., & Singh, A. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

-

Al-Onaizi, M. A., et al. (2017). The mGluR5 Positive Allosteric Modulator CDPPB Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats. Frontiers in Psychiatry, 8, 28. [Link]

-

Al-Ghorbani, M., et al. (2023). Structure of (E)-N-(2-(1H-indol-3-yl)ethyl)-1-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanimine (IPM). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1051-1055. [Link]

-

Synapse. (2024, July 17). What is the mechanism of Rimonabant? Patsnap. [Link]

-

Gregory, K. J., & Conn, P. J. (2015). Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. Pharmaceuticals, 8(4), 709-743. [Link]

-

Sharma, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 6(3). [Link]

-

Dr Matt & Dr Mike. (2018, February 8). Celecoxib -NSAID Mechanism of Action [Video]. YouTube. [Link]

-

Wikipedia. (2023, December 29). Rimonabant. In Wikipedia. [Link]

-

Singh, R., & Kaur, H. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

Wilding, J. P. H. (2006). Rimonabant: endocannabinoid inhibition for the metabolic syndrome. Current Opinion in Investigational Drugs, 7(4), 338-344. [Link]

-

ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. ClinPGx. Retrieved January 26, 2026, from [Link]

- Yuppa, C., & Yildirim, E. (2013). Rimonabant: An antagonist drug of the endocannabinoid system for the treatment of obesity. Journal of Applied Biological Sciences, 7(3), 1-6.

-

Nickols, H. S., & Conn, P. J. (2014). Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Chemical Neuroscience, 5(11), 1033-1049. [Link]

-

Wikipedia. (2023, December 29). Celecoxib. In Wikipedia. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 5. jchr.org [jchr.org]

- 6. academicstrive.com [academicstrive.com]

- 7. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]

- 8. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buy 4-(2-Chlorophenyl)-1H-pyrazole-3-amine | 95750-98-4 [smolecule.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Celecoxib - Wikipedia [en.wikipedia.org]

- 16. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 18. Rimonabant - Wikipedia [en.wikipedia.org]

- 19. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The mGluR5 Positive Allosteric Modulator CDPPB Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Cellular Investigation of 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine

Introduction: A Guide to Unlocking the Cellular Potential of a Novel Pyrazole Derivative

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The novel compound, 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine, presents a unique substitution pattern that warrants thorough investigation for its potential as a modulator of cellular processes. The presence of a chlorophenyl group, a fluorine atom, and a primary amine suggests the potential for specific interactions with biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the use of 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine in a cell culture setting. As this is a novel compound with limited published data, this guide is structured to provide a systematic and scientifically rigorous framework for its initial characterization and subsequent application in cell-based assays. The protocols outlined herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

PART 1: Foundational Characterization for Cell Culture Applications

Before initiating any cell-based experiments, it is imperative to establish the fundamental physicochemical properties of 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine. These parameters will dictate its handling, storage, and application in aqueous cell culture environments.

Compound Identity and Purity Assessment

Solubility Determination

The solubility of a compound in aqueous solutions is a critical factor for its bioavailability in cell culture. A systematic approach to determine its solubility in common solvents and cell culture media is essential.

Table 1: Solubility Testing Workflow

| Step | Procedure | Expected Outcome |

| 1 | Solvent Screening: Attempt to dissolve a small, known amount of the compound in various solvents, starting with common laboratory solvents like DMSO, ethanol, and methanol. | Identification of a suitable solvent for preparing a high-concentration stock solution. |

| 2 | Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent (typically DMSO for cell culture applications). | A clear, homogenous solution. If precipitation occurs, the concentration should be lowered. |

| 3 | Aqueous Solubility in Buffers: Determine the solubility in physiological buffers such as PBS (pH 7.4) by adding small aliquots of the stock solution to the buffer and observing for precipitation. | The maximum concentration at which the compound remains in solution in a physiological buffer. |

| 4 | Solubility in Cell Culture Media: Assess the solubility in the specific cell culture medium to be used (e.g., DMEM, RPMI-1640) supplemented with serum (e.g., 10% FBS), as serum proteins can affect solubility. | The highest workable concentration in the complete cell culture medium without precipitation. |

Note on Solvent Choice: Most cell lines can tolerate up to 0.5-1% DMSO in the final culture medium; however, it is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments to account for any solvent-induced effects.

Stability Assessment

The stability of the compound in solution under experimental conditions is paramount for ensuring consistent activity over the duration of an assay.

Protocol 1: Stability Assessment in Cell Culture Medium

-

Prepare a working solution of 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine in complete cell culture medium at the desired highest concentration.

-

Incubate the solution under standard cell culture conditions (37°C, 5% CO2) for various time points (e.g., 0, 2, 8, 24, 48, 72 hours).

-

At each time point, analyze the solution using HPLC or LC-MS to quantify the amount of intact compound remaining.

-

A degradation of <10% over the experimental period is generally considered acceptable.

PART 2: Elucidating the Cellular Effects of 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine

With the foundational characteristics established, the next phase involves a systematic evaluation of the compound's effects on cultured cells. This typically begins with determining its cytotoxic potential and then moves towards more specific functional assays.

Determining Cytotoxicity and Optimal Working Concentration

A dose-response cytotoxicity assay is the first step in understanding the compound's biological activity. This will establish the concentration range that is suitable for further experiments, distinguishing between cytotoxic and non-toxic, but potentially biologically active, concentrations.

Protocol 2: MTT/XTT Assay for Cytotoxicity

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Compound Preparation: Prepare a serial dilution of the 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine stock solution in complete cell culture medium.

-

Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for different time points (e.g., 24, 48, 72 hours) to assess time-dependent effects.

-

MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve. Determine the IC50 value (the concentration that inhibits cell growth by 50%).

Interpreting the Results: The IC50 value provides a quantitative measure of the compound's cytotoxicity.[4] For subsequent mechanistic studies, it is advisable to use concentrations at or below the IC50 to minimize confounding effects of overt toxicity.

Investigating Potential Mechanisms of Action

The chemical structure of 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine provides clues to its potential biological targets. Pyrazole derivatives have been reported to exhibit a range of activities, including anti-proliferative and anti-inflammatory effects.[5][6][7]

Hypothesized Cellular Pathways:

-

Anti-proliferative Effects: Many pyrazole-containing compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.[2][5][8]

-

Anti-inflammatory Activity: The pyrazole scaffold is present in some known anti-inflammatory drugs, suggesting a potential role in modulating inflammatory signaling pathways.[1][6]

-

Kinase Inhibition: The heterocyclic nature of the pyrazole ring makes it a privileged scaffold for designing kinase inhibitors.

Workflow for Mechanistic Studies:

Caption: Workflow for investigating the mechanism of action.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

-

Seed cells and treat with 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine at non-toxic concentrations (e.g., below the IC50) for 24-48 hours.

-

Harvest and fix the cells in cold 70% ethanol.

-

Stain the cells with a DNA-binding dye such as propidium iodide (PI) in the presence of RNase.

-

Analyze the DNA content of the cells using a flow cytometer.

-

An accumulation of cells in a specific phase of the cell cycle (G1, S, or G2/M) would suggest an interference with cell cycle progression.

Protocol 4: Apoptosis Assay using Annexin V/PI Staining

-

Treat cells with the compound at various concentrations for a defined period.

-

Harvest the cells and wash them with binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).

-

Analyze the stained cells by flow cytometry.

-

Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

PART 3: Safety, Handling, and Data Interpretation

Safety and Handling

While specific toxicity data for 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine is not available, related compounds are known to cause skin and eye irritation and may be harmful if swallowed.[9][10] Therefore, standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.

-

Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for chemical waste.

Data Interpretation and Reporting

-

Controls are Critical: The inclusion of appropriate controls (untreated, vehicle, and positive controls where applicable) is essential for the valid interpretation of data.

-

Statistical Analysis: All quantitative data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance should be determined using appropriate tests (e.g., t-test, ANOVA).

-

Dose-Response: Always aim to establish a clear dose-response relationship for any observed biological effect.

Conclusion

3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine is a novel compound with the potential for interesting biological activities. By following the systematic approach outlined in these application notes, researchers can thoroughly characterize its effects in a cell culture setting, paving the way for a deeper understanding of its mechanism of action and its potential applications in drug discovery and development. The provided protocols offer a robust starting point for these investigations, emphasizing scientific rigor and the generation of high-quality, reproducible data.

References

-

MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available from: [Link]

-

PubChem. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. Available from: [Link]

-

PubMed. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Available from: [Link]

-

PubMed. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Available from: [Link]

-

ResearchGate. (PDF) Cytotoxicity study of pyrazole derivatives. Available from: [Link]

-

ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Available from: [Link]

-

PubMed. Protocol to identify small-molecule inhibitors against cancer drug resistance. Available from: [Link]

-

MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]

-

MDPI. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Available from: [Link]

-

ResearchGate. Synthesis and biological evaluation of novel pyrazole compounds. Available from: [Link]

-

TÜBİTAK Academic Journals. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Available from: [Link]

-

Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Available from: [Link]

-

eLife. Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. Available from: [Link]

-

Bangladesh Journal of Pharmacology. Cytotoxicity study of pyrazole derivatives. Available from: [Link]

-

Taylor & Francis Online. Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Available from: [Link]

-

Pharmaffiliates. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine. Available from: [Link]

-

Bio-protocol. Small molecule inhibitor studies. Available from: [Link]

-

PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]

-

PubMed Central. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Available from: [Link]

-

National Institutes of Health. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

Sources

- 1. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. paperpublications.org [paperpublications.org]

- 8. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(4-chlorophenyl)-1H-pyrazol-5-amine, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Characterizing 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine in Kinase Assays

I. Introduction: The Pursuit of Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively modulate kinase activity is therefore a cornerstone of contemporary drug discovery.[1][2] Within the vast chemical space of potential inhibitors, the pyrazole nucleus has been identified as a "privileged scaffold".[2][3] Its unique structural and electronic properties allow for the formation of key interactions within the ATP-binding pocket of various kinases, making it a frequent feature in clinically approved drugs.[4]

This document provides a detailed guide to the application of 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine , a representative of this promising class of compounds, in kinase assays. We will explore its putative mechanism of action and provide comprehensive, field-proven protocols for its characterization, empowering researchers to assess its potency, selectivity, and mode of binding.

II. Principle: Unraveling the Mechanism of Action

A significant number of small molecule kinase inhibitors function by competing with adenosine triphosphate (ATP), the universal phosphate donor for the phosphorylation reaction catalyzed by kinases.[5][6] These ATP-competitive inhibitors bind to the kinase's active site, a pocket situated between the N- and C-lobes of the catalytic domain, thereby blocking the enzyme's catalytic function.[5][6] The pyrazole scaffold is particularly adept at forming hydrogen bonds with the "hinge region" of the kinase, a critical interaction that mimics the binding of the adenine moiety of ATP.[3]

Based on this well-established precedent for pyrazole derivatives, we hypothesize that 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine also acts as an ATP-competitive inhibitor. The protocols detailed herein are designed not only to quantify its inhibitory activity but also to provide evidence for this proposed mechanism.

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Introduction: The Significance of 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine

An authoritative guide to the analytical characterization of 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine, a key heterocyclic intermediate in modern drug discovery. This document provides detailed application notes and validated protocols for researchers, analytical scientists, and drug development professionals.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its metabolic stability and versatile synthetic handles make it a cornerstone for developing novel therapeutics targeting a wide range of diseases, including cancer and inflammatory conditions.[3] The subject of this guide, 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine, combines several key structural features: a chlorophenyl group, a fluorinated pyrazole core, and a primary amine. The incorporation of fluorine is a well-established strategy to modulate key drug properties such as metabolic stability, binding affinity, and lipophilicity.[4]

Robust, reliable, and validated analytical methods are therefore critical for ensuring the quality, purity, and identity of this intermediate throughout the drug development lifecycle. This guide details the principal analytical techniques for the comprehensive characterization of 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it outlines a systematic approach to method validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is fundamental to analytical method development. The properties for 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine are summarized below, based on its structure and data from closely related analogs.[7][8]

| Property | Value | Source |

| Chemical Structure |  | - |

| Molecular Formula | C₉H₇ClFN₃ | Calculated |

| Molecular Weight | 211.63 g/mol | Calculated |

| Appearance | Expected to be an off-white to yellow solid | Analogy |

| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO) | [9] |

| UV λmax | ~210-280 nm (Estimated, requires experimental verification) | Analogy |

Part 1: Chromatographic Analysis for Purity and Identification

Chromatographic methods are the gold standard for assessing the purity of pharmaceutical intermediates and active ingredients.

Reversed-Phase HPLC for Purity Determination

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for separating small organic molecules based on their hydrophobicity. The non-polar stationary phase (C18) retains the analyte, which is then eluted by a polar mobile phase. This method is ideal for determining the purity of the main component and quantifying any related impurities. A similar approach has been successfully validated for other pyrazoline derivatives.[9]

Experimental Protocol:

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or DAD scan from 200-400 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh 1 mg of the compound and dissolve in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution. Dilute as necessary.

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Diagram:

Caption: HPLC workflow from sample preparation to data analysis.

LC-MS for Identity Confirmation and Impurity Profiling

Principle: Coupling liquid chromatography with mass spectrometry provides unequivocal identification of the target compound through its mass-to-charge ratio (m/z). It is also a powerful tool for identifying unknown impurities by obtaining their molecular weights, which is crucial in drug development.[10][11]

Experimental Protocol:

-

LC System: Use the same HPLC conditions as described in Section 1.1.

-

MS System: Electrospray Ionization (ESI) source coupled to a Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Ionization Mode: Positive ESI mode is typically effective for amine-containing compounds.

-

Scan Range: 100 - 500 m/z.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

Data Analysis:

-

Identity Confirmation: The mass spectrum of the main peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 212.62.

-

Impurity Profiling: Analyze the mass spectra of minor peaks to deduce the molecular weights of potential impurities, such as starting materials, by-products, or degradation products.

Part 2: Spectroscopic Analysis for Structural Elucidation

NMR spectroscopy is the most definitive method for elucidating the chemical structure of an organic molecule. For fluorinated compounds, ¹⁹F NMR is an indispensable tool.[12]

Protocol for NMR Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy

Principle: Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

-

Expected Signals:

-

Aromatic Protons: Signals in the range of 7.0-8.0 ppm corresponding to the four protons on the 4-chlorophenyl ring.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent-dependent.

-

Pyrazole N-H Proton: A broad singlet, also solvent-dependent.

-

¹³C NMR Spectroscopy

Principle: Provides information on the carbon skeleton of the molecule.

-

Expected Signals:

-

Aromatic Carbons: Signals in the 120-140 ppm region.

-

Pyrazole Ring Carbons: Distinct signals for C3, C4, and C5. The carbon attached to fluorine (C4) will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR Spectroscopy

Principle: Directly observes the fluorine atom, providing information about its chemical environment. This is a highly sensitive and specific technique for fluorinated compounds.[13]

-

Expected Signals: A single resonance for the fluorine atom at the C4 position of the pyrazole ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic heterocyclic system.

Part 3: Framework for Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[6] The HPLC method described in Section 1.1 should be validated according to ICH Q2(R1) guidelines.[5][14]

Validation Parameters and Acceptance Criteria:

| Parameter | Objective | Typical Acceptance Criteria |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products). | Peak purity of the analyte peak is >99%. No interference at the retention time of the analyte in blank/placebo samples. |

| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.998 over a minimum of 5 concentration levels. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6] | For assay: 80% to 120% of the test concentration. For impurities: Reporting threshold to 120% of the specification limit. |

| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision (Inter-assay): RSD ≤ 2.0% across different days, analysts, or equipment. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when varying parameters like flow rate (±10%), column temperature (±5°C), or mobile phase composition (±2%). |

Validation Logic Diagram:

Caption: Inter-relationship of analytical method validation parameters.

References

-

Wahyuni, F., Lim, L. W., & Jantan, I. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2022(2), M1397. [Link]

- Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheprakov, A. V., et al. (2022). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2022(3), M1448. [Link]

- International Journal of ChemTech Applications. (n.d.).

- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.

- PubMed. (n.d.). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines.

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

- ACS Omega. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. American Chemical Society.

- Synthesis. (2014).

- MDPI. (n.d.).

- National Institutes of Health. (n.d.).

- MDPI. (n.d.). 4,4'-[(2-Chlorophenyl)methylene]bis[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol]. MDPI.

- PubMed Central. (n.d.). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one.

- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

- University of Mississippi. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Q2(R1)

- MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI.

- PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

- National Institutes of Health. (n.d.). 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine. NIH.

- Therapeutic Goods Administration. (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(4-chlorophenyl)-1H-pyrazol-5-amine, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. ijcpa.in [ijcpa.in]

- 10. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. thieme-connect.de [thieme-connect.de]

- 14. fda.gov [fda.gov]

3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine as a chemical probe

An in-depth guide to the application of pyrazole-based compounds as chemical probes, with a focus on the well-characterized RAF inhibitor, TAK-632, as a representative molecule for the class that includes 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine. This document provides detailed protocols and scientific context for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Chemical Biology

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds designed to interact with a wide array of biological targets. Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal starting point for developing potent and selective inhibitors. While specific compounds like 3-(4-chlorophenyl)-4-fluoro-1H-pyrazol-5-amine are cataloged, the public domain lacks extensive characterization of their use as chemical probes.

To provide a scientifically rigorous and practical guide, this document will focus on a closely related and well-documented pyrazole-based chemical probe: TAK-632 . This potent and selective pan-RAF inhibitor serves as an exemplary tool for interrogating the RAS-RAF-MEK-ERK (MAPK) signaling pathway. The principles, protocols, and data interpretation frameworks detailed herein for TAK-632 offer a robust blueprint for the characterization and application of other novel pyrazole compounds.

Scientific Profile of TAK-632: A Model Pyrazole Probe

TAK-632 is a type II inhibitor, meaning it binds to and stabilizes the 'DFG-out' inactive conformation of RAF kinases. This mechanism contributes to its high selectivity and allows it to inhibit both monomeric and dimeric forms of BRAF and CRAF, which is crucial for overcoming paradoxical activation often seen with other RAF inhibitors.

Mechanism of Action and Target Profile

The primary targets of TAK-632 are the RAF serine/threonine kinases: BRAF, CRAF (RAF1), and ARAF. These kinases are central components of the MAPK signaling cascade, which regulates fundamental cellular processes including proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or the upstream activator RAS, is a hallmark of many human cancers.

Below is a diagram illustrating the position of RAF kinases within the MAPK signaling pathway and the point of inhibition by TAK-632.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA™).

Methodology:

-

Cell Culture and Treatment:

-

Plate a human melanoma cell line harboring a BRAF mutation (e.g., A375) in 10 cm dishes and grow to ~80% confluency.

-

Treat the cells with either vehicle (0.1% DMSO) or 1 µM TAK-632 for 2 hours at 37°C.

-

-

Heating and Lysis:

-

Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

-

Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

-

Separation of Soluble and Aggregated Proteins:

-

Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. This step pellets the heat-denatured, aggregated proteins.

-

Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

-

-

Quantification by Western Blot:

-

Normalize the protein concentration of the soluble fractions using a BCA assay.

-

Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the target protein (e.g., anti-CRAF antibody).

-

Use a secondary antibody conjugated to HRP and an ECL substrate for detection.

-

Expected Outcome: In the TAK-632-treated samples, the band corresponding to CRAF should remain visible at higher temperatures compared to the vehicle-treated samples, indicating thermal stabilization upon binding.

-

Protocol 2: Cellular Functional Assay - Inhibition of MAPK Pathway Signaling

This protocol assesses the functional consequence of target engagement by measuring the phosphorylation of a downstream substrate. Inhibition of RAF should lead to a decrease in the phosphorylation of MEK.

Methodology:

-

Cell Culture and Serum Starvation:

-

Plate A375 cells in 6-well plates.

-

Once the cells reach ~70% confluency, serum-starve them overnight in a medium containing 0.5% FBS to reduce basal pathway activity.

-

-

Inhibitor Treatment and Stimulation:

-

Pre-treat the serum-starved cells with a dose-response curve of TAK-632 (e.g., 0, 1, 10, 100, 1000 nM) or vehicle (0.1% DMSO) for 2 hours.

-

Since A375 cells have a BRAF V600E mutation, the pathway is constitutively active, and no external stimulation (like EGF) is required. For cell lines with wild-type BRAF, stimulation with a growth factor may be necessary.

-

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells directly in the wells using 1X RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Western Blot Analysis:

-

Determine protein concentration using a BCA assay.

-

Load 20 µg of each lysate onto a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-MEK (Ser217/221) and total MEK. A loading control like GAPDH or β-actin should also be used.

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.

-

Expected Outcome: A dose-dependent decrease in the intensity of the phospho-MEK band should be observed in the TAK-632-treated samples, while the total MEK and loading control levels remain unchanged. This demonstrates functional inhibition of the RAF-MEK-ERK pathway.

-

Trustworthiness and Best Practices

-

Orthogonal Assays: To build a strong case for a chemical probe's mechanism, it is crucial to use orthogonal assays. The biochemical data (IC₅₀) should be complemented by evidence of cellular target engagement (CETSA) and a functional cellular outcome (pMEK inhibition).

-

Concentration: Use the lowest concentration of the probe that elicits the desired biological effect to minimize the risk of off-target activities.

-

Negative Control: For every experiment, a structurally similar but biologically inactive analog should ideally be used as a negative control to ensure that the observed effects are due to the specific on-target activity of the probe.

References

-

Okaniwa, M., et al. (2013). Discovery of TAK-632, a potent, selective, and orally available pan-RAF inhibitor: a potential therapeutic agent for BRAF-mutant melanoma. Journal of Medicinal Chemistry, 56(18), 7290-7305. [Link]

-

Patel, H., et al. (2015). The structural basis of TAK-632, a second-generation type II pan-RAF inhibitor, in complex with BRAF. Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 10), 1319-1324. [Link]

-

Drosten, M., & Barbacid, M. (2020). Targeting the MAPK pathway in cancer. Cancer Cell, 37(4), 543-550. [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

Application Notes & Protocols: A Strategic Guide to the Crystallization of Pyrazole Derivatives for Structural Studies

Foreword: The Structural Imperative of Pyrazole Scaffolds

Pyrazole derivatives represent a cornerstone in medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents with anti-inflammatory, anti-obesity, and anti-cancer properties.[1][2] The efficacy and specificity of these molecules are intrinsically linked to their three-dimensional architecture. Therefore, obtaining high-resolution structural data through single-crystal X-ray crystallography is not merely a characterization step but a critical, insight-generating process that informs rational drug design and the elucidation of structure-activity relationships (SAR).[3]

However, the path from a synthesized pyrazole derivative to a high-quality crystal suitable for diffraction is often non-linear and fraught with challenges. The success of crystallization hinges on a delicate interplay of thermodynamics and kinetics. This guide is designed to demystify this process, providing researchers, scientists, and drug development professionals with a framework of field-proven strategies and detailed protocols to navigate the complexities of pyrazole crystallization. We will move beyond simple recipes to explain the causality behind our experimental choices, empowering you to troubleshoot and optimize your crystallization experiments effectively.

The Bedrock of Crystallization: First Principles

Crystallization is fundamentally a process of self-assembly, where molecules transition from a disordered state in solution to a highly ordered, repeating solid lattice.[4] This transition is driven by achieving a state of supersaturation, but the quality of the resulting crystals depends entirely on how this state is managed.

-

Purity is Paramount: Before any crystallization attempt, the compound's purity must be rigorously established (ideally >95%). Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to defects, disordered structures, and ultimately, poor diffraction quality.[4]

-

The Balance of Nucleation and Growth: Crystallization occurs in two phases: nucleation (the formation of an initial, stable crystalline seed) and growth (the addition of molecules to that seed).[4] The goal of single-crystal growth is to favor the growth phase while strictly limiting nucleation. Rapid, uncontrolled nucleation leads to the formation of microcrystalline powder, which is unsuitable for single-crystal X-ray diffraction. Slow, controlled changes in conditions are therefore essential to grow large, well-ordered single crystals.

Strategic Framework for Crystallization Screening

A systematic approach is crucial. Rather than random attempts, a logical workflow for screening solvents and conditions will maximize the probability of success.

The Critical Decision: Solvent Selection

Choosing the right solvent system is the most influential factor in a crystallization experiment.[5] An ideal solvent should exhibit moderate to high solubility for the pyrazole derivative at an elevated temperature and low solubility at room or sub-ambient temperatures.[6] This differential solubility is the engine for crystallization by cooling.

Based on the general physicochemical properties of pyrazole derivatives, the following solvents are excellent starting points for screening.

| Solvent | Type | Boiling Point (°C) | Common Application Notes |

| Ethanol | Protic | 78 | A versatile solvent for many organic compounds, frequently successful for pyrazole derivatives via slow cooling or evaporation.[6][7] |

| Isopropanol | Protic | 82 | Similar to ethanol but can offer a different solubility profile, often a good candidate for cooling crystallization.[5][6][7] |

| Acetone | Aprotic | 56 | A strong solvent; often too effective for cooling crystallization but excellent as the primary solvent in anti-solvent methods.[6][7] |

| Ethyl Acetate | Aprotic | 77 | A medium-polarity solvent that is effective for pyrazoles of intermediate polarity.[6] |

| Toluene | Aromatic | 111 | Useful for less polar derivatives or as a component in a co-solvent system.[6] |

| Acetonitrile | Aprotic | 82 | A polar aprotic solvent, can be useful in binary systems, for example with toluene.[8] |